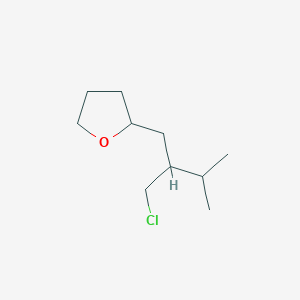

2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran

Description

2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran is a chlorinated tetrahydrofuran derivative characterized by a branched alkyl chain with a chloromethyl (-CH₂Cl) substituent and a methyl group at the 3-position of the butyl side chain. Tetrahydrofuran (THF) derivatives are widely utilized as solvents, intermediates in organic synthesis, and precursors for pharmaceuticals or polymers.

Properties

Molecular Formula |

C10H19ClO |

|---|---|

Molecular Weight |

190.71 g/mol |

IUPAC Name |

2-[2-(chloromethyl)-3-methylbutyl]oxolane |

InChI |

InChI=1S/C10H19ClO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h8-10H,3-7H2,1-2H3 |

InChI Key |

KCYHMRPDACGKOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1CCCO1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran typically involves the reaction of 2-tetrahydrofurfuryl chloride with 3-methyl-2-butanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a suitable catalyst, such as palladium on carbon, to facilitate the reaction under controlled temperature and pressure conditions. The continuous flow process offers advantages in terms of efficiency, scalability, and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Methyl-substituted tetrahydrofuran

Substitution: Amino or thio-substituted tetrahydrofuran

Scientific Research Applications

2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Bromomethyltetrahydropyran

- Structure : A six-membered tetrahydropyran ring with a bromomethyl substituent.

- Reactivity : Bromine’s lower electronegativity compared to chlorine reduces its leaving-group ability in substitution reactions. However, bromine’s polarizability enhances its reactivity in radical-mediated processes .

- Applications : Used in cross-coupling reactions and polymer chemistry.

(b) 2-(3-Hydroxy-3-methylbutyl)phenol

- Structure: A phenolic compound with a hydroxylated branched alkyl chain.

- Reactivity: The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents like water or methanol. This contrasts with the hydrophobic chloromethyl group in the target compound .

- Synthesis: Synthesized via Grignard reactions in THF, highlighting THF’s role as a solvent in organometallic chemistry .

(c) Ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate

- Structure : A benzofuran derivative with fluorine and methylsulfanyl substituents.

- Reactivity : The electron-withdrawing fluorine group directs electrophilic substitutions, while the methylsulfanyl group stabilizes radicals. Such substituent effects are critical in designing bioactive molecules .

Physicochemical Properties

| Property | 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran | 4-Bromomethyltetrahydropyran | 2-(3-Hydroxy-3-methylbutyl)phenol |

|---|---|---|---|

| Boiling Point | ~180–200°C (estimated) | ~210°C | ~250°C (decomposes) |

| Solubility | Moderate in THF, chloroform; low in water | High in dichloromethane | High in methanol, water |

| Reactivity | High (Cl as leaving group) | Moderate (Br as leaving) | Low (OH for H-bonding) |

Biological Activity

2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant studies, and applications in various fields.

- Molecular Formula : C10H17ClO

- Molecular Weight : 188.69 g/mol

- IUPAC Name : 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran

The biological activity of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran can be attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to engage in:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering their function.

- Receptor Modulation : The compound can act as a ligand, influencing receptor activity and downstream signaling pathways.

- Cellular Interaction : It may disrupt cellular processes through its interaction with cell membranes or intracellular components.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran exhibit significant antimicrobial properties. For example, derivatives with similar structures showed effective inhibition against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 5 |

| P. aeruginosa | 18 | 12 |

| C. albicans | 22 | 8 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

In cytotoxicity assays, compounds related to 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran have demonstrated varying degrees of effectiveness against cancer cell lines. For instance:

- IC50 Values :

- Human leukemia cells (CEM): IC50 = 0.13 ± 0.06 µM

- Breast cancer cells (MCF-7): IC50 = 1.5 ± 0.2 µM

This data indicates promising potential for use in cancer therapeutics.

Case Studies

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several tetrahydrofuran derivatives, including chloromethyl-substituted variants. Results showed that these compounds inhibited growth in multiple bacterial and fungal strains, suggesting their utility in clinical settings . -

Cytotoxicity Assessment :

Research focused on the cytotoxic effects of tetrahydrofuran derivatives against various cancer cell lines revealed that certain modifications enhanced their potency significantly compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.